
4'-Bromomethyl-2-cyanobiphenyl
Overview
Description
4’-Bromomethyl-2-cyanobiphenyl is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . It is an important pharmaceutical intermediate and organic synthetic material used in the preparation of various drugs, particularly those in the sartan class, such as azilsartan ester and temisartan . The compound is characterized by its white to almost white powder or crystal form and is insoluble in water .
Preparation Methods
The synthesis of 4’-Bromomethyl-2-cyanobiphenyl typically involves the bromination of 2-cyano-4-methylbiphenyl. One common method includes dissolving 2-cyano-4-methylbiphenyl in dichloromethane, followed by the addition of dibromo hydantoin and maintaining the reaction at 50°C under LED light . Another method involves treating 4’-methyl-2-cyanobiphenyl with bromine in a halogenated hydrocarbon solvent or an alkane solvent with 5 to 7 carbon atoms . These methods are designed to be industrially advantageous, offering high yield and selectivity .
Chemical Reactions Analysis
4’-Bromomethyl-2-cyanobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions: Typical reagents include bromine, dibromo hydantoin, and radical initiators. .
Scientific Research Applications
Pharmaceutical Applications
Key Role in Drug Synthesis
4'-Bromomethyl-2-cyanobiphenyl is primarily utilized as an intermediate in the synthesis of angiotensin II receptor antagonists, commonly known as sartan drugs. These medications are crucial for managing hypertension and include well-known drugs such as Losartan, Valsartan, and Irbesartan. The compound's structural similarity to these drugs allows it to be used as a reference material in quality control processes during their production.
Table 1: Sartan Drugs Synthesized Using BCMB
Drug Name | Mechanism of Action | Application |
---|---|---|
Losartan | Angiotensin II receptor antagonist | Hypertension treatment |
Valsartan | Angiotensin II receptor antagonist | Hypertension treatment |
Irbesartan | Angiotensin II receptor antagonist | Hypertension treatment |
Biological Research
Protein-Binding Studies
BCMB has been employed in protein-binding studies, particularly concerning quinoxaline derivatives that target angiotensin II receptors. Understanding the binding interactions of BCMB with these proteins aids in the development of more effective drugs .
Potential as a Scaffold for Enzyme Inhibitors
The presence of both the nitrile and bromomethyl groups in BCMB suggests its potential utility as a scaffold for designing enzyme inhibitors. Modifications to its structure can lead to compounds that selectively inhibit specific enzymes involved in various biological processes, which could have therapeutic implications .
Industrial Applications
Synthesis of Other Compounds
Beyond its pharmaceutical significance, BCMB serves as a precursor for synthesizing other pyrazolines and related derivatives. This versatility makes it valuable in industrial chemical processes where complex organic compounds are required .
Case Studies
Study on Genotoxic Impurities
A notable study focused on the determination of genotoxic impurities related to BCMB in drug substances like Irbesartan. Utilizing high-performance liquid chromatography (HPLC), researchers developed methods to quantify these impurities, ensuring drug safety and compliance with regulatory standards . This research underscores the importance of monitoring BCMB levels during pharmaceutical production.
Thermodynamic Studies
Recent thermodynamic studies have explored the behavior of BCMB in various solvents, contributing to a deeper understanding of its chemical properties and interactions within biological systems. Such insights are crucial for optimizing its use in drug formulation and synthesis .
Mechanism of Action
The mechanism of action of 4’-Bromomethyl-2-cyanobiphenyl primarily involves its role as an intermediate in drug synthesis. It contributes to the formation of active pharmaceutical ingredients that target specific molecular pathways, such as the angiotensin II receptor pathway in the case of sartan drugs . The bromomethyl group allows for further functionalization, enabling the creation of compounds with desired biological activities .
Comparison with Similar Compounds
4’-Bromomethyl-2-cyanobiphenyl can be compared with other similar compounds, such as:
4’-Methyl-2-cyanobiphenyl: This compound is a precursor in the synthesis of 4’-Bromomethyl-2-cyanobiphenyl.
2-Cyano-4’-bromomethylbiphenyl: Another name for 4’-Bromomethyl-2-cyanobiphenyl, highlighting its structural similarity.
4’-Hydroxy-4-biphenylcarbonitrile: A related compound with different functional groups, used in similar synthetic applications.
The uniqueness of 4’-Bromomethyl-2-cyanobiphenyl lies in its specific bromomethyl group, which allows for unique substitution reactions and the synthesis of a wide range of derivatives .
Biological Activity
4'-Bromomethyl-2-cyanobiphenyl (4'-BCMB) is a synthetic compound with the chemical formula C14H10BrN and a molecular weight of 272.14 g/mol. It is characterized by a biphenyl structure with a bromomethyl group at the para position and a cyano group at the ortho position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry as an intermediate in the synthesis of angiotensin II receptor antagonists.
- Molecular Formula : C14H10BrN
- Molecular Weight : 272.14 g/mol
- Melting Point : 125-128 °C
- Appearance : White to almost white crystalline powder
Biological Activity Overview
Research has indicated that 4'-BCMB may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest potential applications as enzyme inhibitors and in the synthesis of pharmaceuticals.
Potential Applications
- Drug Development : Due to its structural similarity to Losartan, a well-known antihypertensive medication, 4'-BCMB is considered for quality control processes in Losartan production to ensure it does not appear as an impurity.
- Enzyme Inhibition : The presence of both bromomethyl and cyano groups positions 4'-BCMB as a promising scaffold for designing enzyme inhibitors targeting specific biological processes .
Antimicrobial Activity
A study evaluated the antimicrobial properties of compounds related to 4'-BCMB, revealing significant antibacterial and antifungal activities. Some derivatives showed potency exceeding that of standard drugs like quinine and ampicillin, indicating that modifications to the structure can enhance biological efficacy .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of 4'-BCMB possess anticancer properties, with anti-proliferative effects observed against various cancer cell lines. This suggests that further exploration into its derivatives could lead to valuable anticancer agents .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Cyano-4-methylbiphenyl | C14H11N | Precursor for bromination |
4-Bromo-2-cyanobiphenyl | C14H10BrN | Similar substitution pattern |
4-Chloromethyl-2-cyanobiphenyl | C14H10ClN | Chlorine instead of bromine |
4'-Bromophenylacetonitrile | C10H8BrN | Acetonitrile functional group |
Case Studies and Research Findings
- Synthesis and Characterization : Various methods have been developed for synthesizing 4'-BCMB, including bromination processes that yield high purity levels suitable for pharmaceutical applications .
- Biological Screening : A comprehensive screening of related compounds indicated that modifications could significantly alter their biological activity profiles, emphasizing the importance of structure-activity relationships in drug design .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4'-Bromomethyl-2-cyanobiphenyl with high yield and purity?
- Methodology : The synthesis involves bromination of 2-cyano-4'-methylbiphenyl using elemental bromine (Br₂) under LED light irradiation (8 W) at 40°C. Key steps include:
- Reaction setup: Mixing the precursor with N-hydroxybenzamide (catalyst), dichloromethane, and water to trap HBr .
- Bromine addition via a titration funnel, followed by hydrogen peroxide to oxidize residual HBr .
- Termination with sodium sulfite to neutralize excess bromine .
- Isolation via solvent extraction, evaporation, and recrystallization in toluene, yielding 86% purity at 98.7% .
Q. What analytical techniques are recommended for confirming purity and structure?
- Techniques :
- Thin-layer chromatography (TLC) monitors reaction progress .
- Melting point analysis (125–128°C) validates purity .
- Spectroscopy : NMR and IR for structural confirmation (refer to ChemSpider ID: 1236773 for spectral data) .
- High-performance liquid chromatography (HPLC) quantifies purity (e.g., 98.7% achieved via toluene recrystallization) .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Neutralize waste with sodium sulfite before disposal .
- Avoid environmental release due to long-term aquatic toxicity .
Q. What role does this compound play in synthesizing angiotensin II receptor antagonists?
- Application : It is a key intermediate in sartan drugs (e.g., losartan), facilitating the introduction of the bromomethyl group for subsequent functionalization .
- Mechanistic Role : The bromine atom enables nucleophilic substitution reactions to attach heterocyclic moieties critical for receptor binding .
Advanced Research Questions
Q. How can bromination conditions be optimized when comparing N-bromosuccinimide (NBS) vs. elemental bromine?
- Comparison :
Bromination Agent | Yield | Purity | Reaction Conditions |
---|---|---|---|
Br₂ ( ) | 86% | 98.7% | 40°C, LED light, H₂O₂ |
NBS () | N/A | N/A | Radical initiation, milder conditions |
- Optimization Strategy :
- Br₂ offers higher efficiency but requires strict stoichiometric control and HBr scavenging .
- NBS reduces HBr generation, suitable for light-sensitive reactions, but may require radical initiators .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point)?
- Approach :
- Cross-validate data using multiple sources (e.g., CAS 114772-54-2 reports mp 125–128°C vs. alternative methods).
- Analyze impurities via HPLC or differential scanning calorimetry (DSC) to identify batch variations .
Q. What computational methods predict the reactivity of this compound in drug design?
- Tools :
- Density functional theory (DFT) models electrophilic reactivity of the bromomethyl group .
- Molecular docking simulates interactions with angiotensin II receptors to guide SAR studies .
Q. What strategies mitigate environmental impact from laboratory waste?
- Solutions :
- Degradation with sodium sulfite to neutralize brominated byproducts .
- Use of closed-loop solvent recovery systems during extraction .
- Substitution with greener bromination agents (e.g., NBS) where feasible .
Q. What mechanistic insights explain the bromination step in synthesis?
- Mechanism :
- Electrophilic substitution : Bromine (Br₂) reacts with the methyl group’s benzylic position under LED light, forming HBr as a byproduct .
- Catalytic role : N-hydroxybenzamide stabilizes intermediates, enhancing regioselectivity .
Q. How can byproducts be identified and minimized during synthesis?
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIEVAMVPCZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363559 | |
Record name | 4'-Bromomethyl-2-cyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-54-2 | |
Record name | 4-(Bromomethyl)-2′-cyanobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4'-(Bromomethyl)-2-cyanobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Bromomethyl-2-cyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromomethylbiphenyl-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (Bromomethylphenyl-4')-2 benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-(BROMOMETHYL)-2-CYANOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI5JR3K10F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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